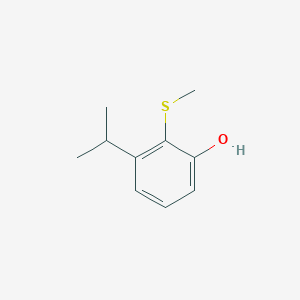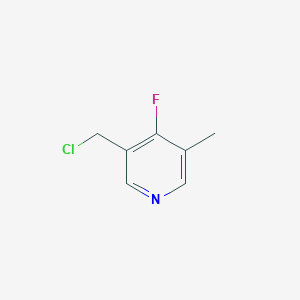
3-(Chloromethyl)-4-fluoro-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-4-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method is the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-fluoro-5-methylpyridine.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-4-fluoro-5-methylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological processes in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-4-fluoro-5-methylpyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors in microbial or human cells, leading to therapeutic effects.
Agrochemicals: The compound can interfere with essential biological pathways in pests, such as enzyme inhibition or disruption of cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-5-methylpyridine: Similar structure but lacks the fluorine atom.
4-Fluoro-5-methylpyridine: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-4-methylpyridine: Similar structure but lacks the fluorine atom and has an additional methyl group.
Uniqueness
3-(Chloromethyl)-4-fluoro-5-methylpyridine is unique due to the presence of both the chloromethyl and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Propiedades
Fórmula molecular |
C7H7ClFN |
|---|---|
Peso molecular |
159.59 g/mol |
Nombre IUPAC |
3-(chloromethyl)-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
Clave InChI |
NEYPAUZLGKDZLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


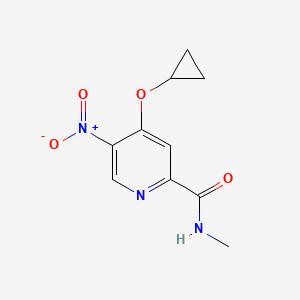

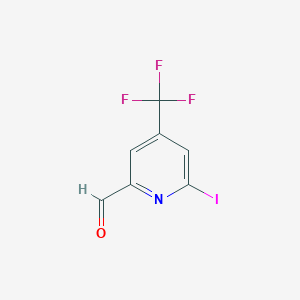




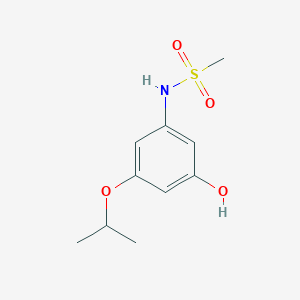
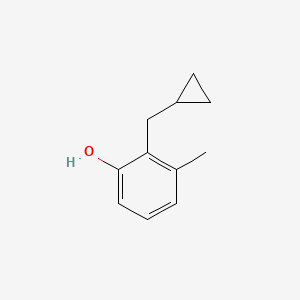
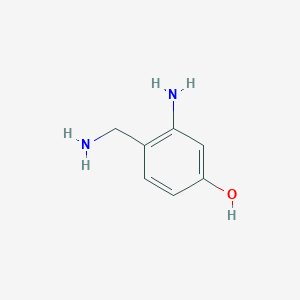
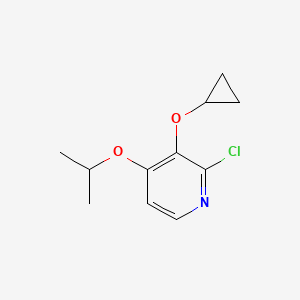

![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
